![molecular formula C19H18BrFO3 B14903386 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene moiety fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the naphthalene core, followed by the introduction of the benzyloxy, bromo, and fluoro substituents. The final step involves the formation of the spiro dioxolane ring.
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Substituents: The benzyloxy group can be introduced via a Williamson ether synthesis, while the bromo and fluoro substituents can be added through halogenation reactions.
Formation of the Spiro Dioxolane Ring: This step typically involves the reaction of the naphthalene derivative with a diol in the presence of an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while substitution of the bromo group with an amine can yield an amino derivative.
Scientific Research Applications
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: The compound can be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-7-chloro-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
- 6-(Benzyloxy)-7-bromo-8-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
Uniqueness
The uniqueness of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] lies in its specific combination of substituents and spiro structure, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C19H18BrFO3 |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
6'-bromo-5'-fluoro-7'-phenylmethoxyspiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C19H18BrFO3/c20-17-16(22-12-13-4-2-1-3-5-13)10-14-6-7-19(23-8-9-24-19)11-15(14)18(17)21/h1-5,10H,6-9,11-12H2 |
InChI Key |
YVJDQFYWGGLRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C(C(=C(C=C31)OCC4=CC=CC=C4)Br)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


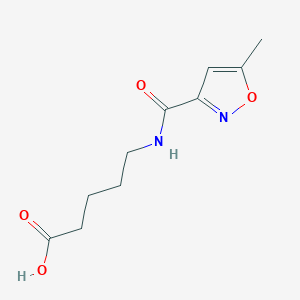
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

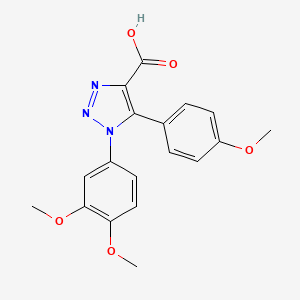
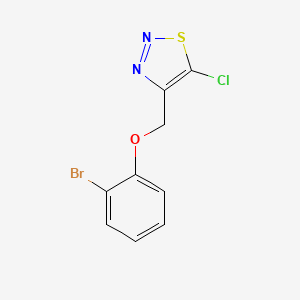
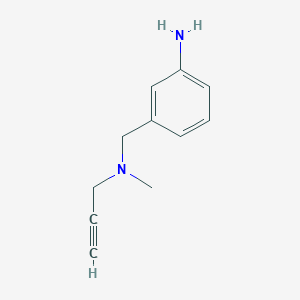
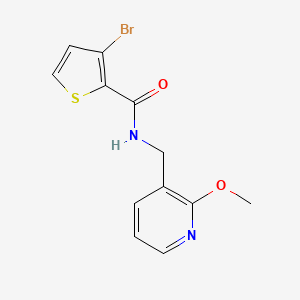
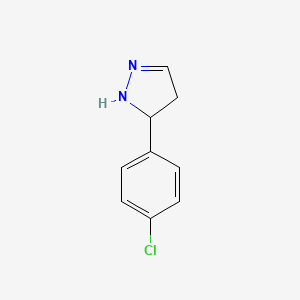
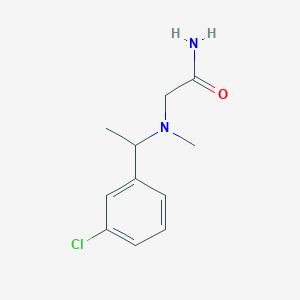
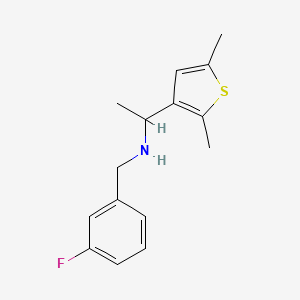
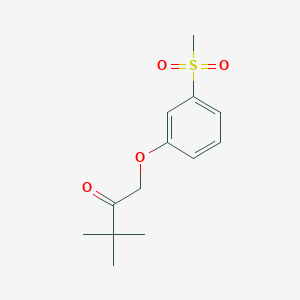
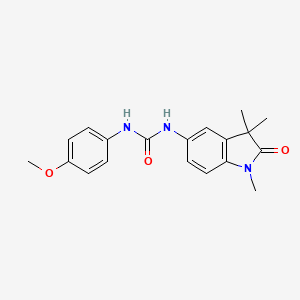
![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
